molecular formula C13H21N3 B1680403 Quinpirole CAS No. 80373-22-4

Quinpirole

Cat. No.: B1680403
CAS No.: 80373-22-4
M. Wt: 219.33 g/mol
InChI Key: FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinpirole (this compound hydrochloride) is a selective dopamine D2 and D3 receptor agonist with partial agonist properties . Its molecular structure comprises a five-membered ring containing a nitrogen atom, a chlorine substituent, and a carbon chain, which confers high affinity for D2-like receptors (EC₅₀ = 97 pM in cAMP assays) . This compound exhibits both presynaptic (autoreceptor) and postsynaptic effects, modulating neurotransmitter release (e.g., dopamine and acetylcholine) and G protein-coupled inwardly rectifying potassium (GIRK) channel activity . It is widely used in preclinical models of Parkinson’s disease (PD), obsessive-compulsive disorder (OCD), epilepsy, and cognitive dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinpirole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with a suitable alkylating agent to form the desired quinoline structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Quinpirole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce a dihydro derivative .

Scientific Research Applications

Quinpirole is a synthetic dopamine agonist with a high affinity for D2 and D3 receptors, used extensively in scientific research to investigate the role of dopamine in various physiological and behavioral processes . this compound's ability to selectively activate dopamine receptors makes it a valuable tool in studies related to Parkinson's disease, drug addiction, obsessive-compulsive disorder (OCD), and traumatic brain injury (TBI) .

Scientific Research Applications

  • Parkinson's Disease: Selegiline, combined with nanoemulsion, has been studied as a treatment using olfactory administration to bypass first-pass metabolism. Studies of Parkinson’s disease in rats, induced by haloperidol, showed that intranasal administration of selegiline nanoemulsion improved behavioral activity compared to oral administration .
  • Obsessive-Compulsive Disorder (OCD): this compound has been used to study compulsive behaviors. A study using an operant model of compulsive checking showed that this compound selectively increases checking behaviors in rats, with long-lasting effects observed even after the treatment ends .
  • Traumatic Brain Injury (TBI): this compound administration after TBI in rats reduced secondary brain injury-induced glial cell activation and neuroinflammation, suggesting a protective role . this compound also showed promise in restoring the blood-brain barrier, reducing lesion volume, and improving synaptic function after brain injury .
  • Mismatch Responses to Sound Frequency Changes: this compound has been used to investigate the effects of dopamine D2-like receptors on auditory processing .
  • Reward and Motivation: this compound regulates VTA DAergic activity as well as motivation and motor behavior .

Detailed Research Findings

  • VTA Dopaminergic Activity: Microinjections of this compound into the ventral tegmental area (VTA) of rats dose-dependently regulate dopaminergic activity. A low dose of 0.1 µg increased the population activity of VTA dopamine neurons, while a higher dose of 5.0 µg decreased it .
  • Checking-like Behavior: this compound increases observing responses in rats, both during and after treatment, suggesting long-lasting effects on compulsive-like behavior .
  • Environment-Specific Conditioned Activity: this compound affects both horizontal and vertical activity in rats, suggesting that environment-specific conditioned activity can be produced using this compound .
  • cAMP-Dependent Protein Kinase A (PKA): Repeated this compound treatment increases PKA activity and CREB phosphorylation in the nucleus accumbens (NAc), which may facilitate recovery of dopamine function .

Data Table

ApplicationDetails
Parkinson's DiseaseSelegiline nanoemulsion for direct nose-to-brain delivery showed improved behavioral outcomes in rats with haloperidol-induced Parkinson's disease .
Obsessive-Compulsive DisorderThis compound selectively increases checking behaviors in rats, with effects lasting weeks after treatment cessation. It was observed that individual ranking based on OLPs (observing responses) was retained both for pre-post treatment comparisons and for the post-treatment test-retest .
Traumatic Brain InjuryThis compound reduces glial cell activation, neuroinflammation, and neuronal apoptosis after brain injury in rats . Also, it was found to help in the restoration of the blood-brain barrier and improve synaptic function .
VTA Dopaminergic ActivityLow doses (0.1 µg) of this compound increase VTA dopamine neuron population activity, while higher doses (5.0 µg) decrease it .
cAMP-Dependent Protein Kinase ARepeated this compound treatment increases PKA activity and CREB phosphorylation in the nucleus accumbens (NAc), which may facilitate recovery of dopamine function .

Case Studies

Due to the primary use of this compound in animal models, human case studies are not available in the provided search results. Animal models and their related findings are detailed below:

  • Operant Model of Compulsive Checking:
    • Objective: To validate a novel operant model of compulsive checking relevant to OCD .
    • Method: Rats were trained on an observing response task, and the effects of daily this compound administration on checking-like behavior were assessed .
    • Results: this compound significantly increased observing responses compared to pre-treatment performance, with long-lasting effects observed even after the treatment ended. High-checkers maintained their ability to differentiate active and inactive levers when the light was illuminated, showing high %ActiveCS compared with low-checkers during the 10 day post-drug period .
  • Dopamine D2 Receptor Modulation of VTA Activity:
    • Objective: To assess how this compound regulates VTA DAergic activity as well as the motivation and motor behavior of rats .
    • Method: this compound was microinjected into the VTA of rats, and the population activity of dopamine neurons was measured .
    • Results: this compound dose-dependently regulated VTA DAergic activity. Specifically, 0.1-µg this compound increased the population activity of VTA DA neurons compared with controls and 5.0 µg this compound-treated groups .
  • Nanoemulsion Delivery of Selegiline for Parkinson’s Disease:
    • Objective: To develop a nanoemulsion loaded with selegiline for direct nose-to-brain delivery for the better management of Parkinson’s disease .
    • Method: Selegiline nanoemulsion was prepared using a quality by design (QbD) approach and administered intranasally to haloperidol-induced Parkinson’s disease in rats .
    • Results: Treatment with selegiline nanoemulsion showed significant improvement in behavioral activities compared to orally administered drug, indicating that nanoemulsion could be a promising new drug delivery carrier for intranasal delivery of selegiline in the treatment of Parkinson’s disease .
  • Traumatic Brain Injury Model:
    • Objective: To investigate whether this compound administration after TBI reduced secondary brain injury-induced glial cell activation and neuroinflammation .
    • Method: Administered this compound after TBI and assessed its effects on gloosis (increase in glial cells) and D2R/Akt levels after brain injury .
    • Results: this compound reduced gloosis and attenuated D2R/Akt levels after brain injury . this compound also reduced neuronal apoptosis, restored blood-brain barrier disruption, reduced lesion volume, and attenuated synaptic dysfunction after brain injury .

Mechanism of Action

Quinpirole exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation modulates the release of neurotransmitters and influences various signaling pathways within the brain. The compound’s action on these receptors is crucial for its effects on locomotion, behavior, and neuroprotection .

Comparison with Similar Compounds

Structural and Binding Profile Comparisons

Compound Receptor Specificity EC₅₀/IC₅₀ Key Structural Features Binding Characteristics
Quinpirole D2/D3 agonist (partial) 97 pM (cAMP) Pyrazole ring, chlorine substituent, carbon chain High D3 affinity; outlier in D2L regression models
B-HT 920 D2 autoreceptor-preferring N/A Thiazoloazepine backbone Reduces DA release without affecting ACh
SND 919 D2 autoreceptor-preferring N/A Benzthiazol dihydrochloride Similar to B-HT 920; less potent on ACh modulation
Aripiprazole D2 partial agonist ~30% max efficacy Quinolinone core Partial agonism limits cAMP inhibition efficacy
PD-128907 D3-preferring agonist N/A Hydroxyphenyl tricyclic Fits D3/D2L regression models; no structural outlier
Clozapine D2 antagonist Low efficacy Dibenzodiazepine Weakly blocks this compound-induced cAMP inhibition
  • Structural Outliers : this compound’s pyrazole group distinguishes it from tricyclic agonists like PD-128907 and PBZI, leading to unique binding interactions with D3 receptors .
  • Autoreceptor Selectivity : Unlike B-HT 920 and SND 919, this compound modulates both dopamine and acetylcholine release, indicating broader postsynaptic activity .

Functional and Pharmacodynamic Differences

  • GIRK Channel Activation : this compound induces outward GIRK currents with an EC₅₀ of 0.2–10 µM in nigrostriatal neurons, but its efficacy declines in progressive PD models (e.g., MCI-Park mice) . In contrast, PBZI (a tricyclic agonist) shows sustained D3 activity without tolerance .
  • cAMP Modulation : this compound inhibits forskolin-induced cAMP production with 32–51% efficacy, comparable to reference compounds 1 and 2, but with higher potency (EC₅₀ = 97 pM vs. 1.1 nM for compound 2) .
  • Antipsychotic Interactions : Clozapine and quetiapine weakly antagonize this compound’s effects (30% efficacy), while haloperidol fully blocks its D2 activity .

Behavioral and Therapeutic Comparisons

  • Parkinson’s Disease : this compound restores dopaminergic signaling in PD models but shows reduced efficacy in advanced stages (e.g., 40–44% GIRK current reduction in MCI-Park mice) . In contrast, PBZI maintains efficacy without tolerance .
  • Epilepsy : this compound delays seizure onset and upregulates hippocampal GLUR2/BCL2, unlike aripiprazole, which lacks neuroprotective effects .
  • Cognitive Effects : Low-dose this compound impairs spatial working memory in primates, whereas clozapine mitigates cognitive deficits .

Pharmacokinetic and Off-Target Profiles

  • MAOI Interactions: Monoamine oxidase inhibitors (e.g., phenelzine) uniquely displace [³H]this compound binding, suggesting a novel modulatory site on D2-like receptors .

Biological Activity

Quinpirole is a selective dopamine D2-like receptor agonist that has garnered significant attention in pharmacological research due to its diverse biological activities. This article reviews the biological effects of this compound, particularly focusing on its influence on dopamine receptor activity, behavioral changes in animal models, and potential therapeutic implications.

This compound primarily acts on D2-like dopamine receptors, which are critical in modulating neurotransmission and various physiological processes. The activation of these receptors by this compound leads to a cascade of intracellular events, including alterations in cyclic adenosine monophosphate (cAMP) levels and protein kinase activity.

Key Findings:

  • Adenylate Cyclase Activity : Repeated this compound treatment does not alter adenylate cyclase activity but significantly increases cAMP-dependent protein kinase (PKA) activity in the nucleus accumbens (NAc) .
  • Dose-Response Relationship : this compound exhibits an inverted U-shaped dose-response curve, where low doses can enhance dopamine neuron activity while higher doses may suppress it .

Behavioral Effects

This compound's impact on behavior has been extensively studied, particularly in rodent models. Its administration has been linked to various behavioral phenomena, including locomotion, conditioned activity, and compulsive checking behaviors.

Locomotor Activity

  • Initial Suppression and Subsequent Enhancement : this compound administration initially suppresses locomotor activity, followed by a marked increase in horizontal and vertical movements after a delay .
  • Environment-Specific Conditioning : Rats previously exposed to this compound exhibit increased activity when reintroduced to the same environment, suggesting conditioned responses .

Compulsive Behaviors

  • Long-lasting Effects on Checking Behavior : this compound has been shown to increase compulsive checking behaviors in rats, with effects persisting for weeks after treatment cessation. This suggests potential applications in treating obsessive-compulsive disorder (OCD), especially in cases resistant to traditional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyFindingsImplications
This compound microinjection into the ventral pallidum (VP) decreases VTA DA neuron population activity at high doses.Indicates potential for dose-dependent modulation of dopaminergic signaling.
Long-lasting increase in checking behavior observed in this compound-treated rats.Suggests therapeutic potential for OCD treatment.
Repeated this compound treatment enhances PKA activity without altering adenylate cyclase function.Highlights unique signaling pathways affected by chronic this compound exposure.
This compound induces biphasic locomotor responses characterized by initial immobility followed by enhanced movement.Provides insights into the temporal dynamics of dopaminergic activation.

Therapeutic Implications

The biological activities of this compound suggest its potential utility in treating various neuropsychiatric conditions. Its ability to modulate dopaminergic signaling could be beneficial for disorders characterized by dysregulated dopamine systems, such as:

  • Obsessive-Compulsive Disorder (OCD) : The enhancement of compulsive behaviors indicates a possible avenue for adjunctive therapy in treatment-resistant cases.
  • Parkinson's Disease : As a D2 receptor agonist, this compound may help alleviate motor symptoms associated with dopamine deficiency.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying Quinpirole’s binding affinity to D2 dopamine receptors?

  • Answer : Radioligand binding assays using tritiated ligands (e.g., [³H]-spiperone) combined with competitive displacement curves are standard. For functional analysis, GIRK channel activation assays in transfected cells (e.g., CHO-K1) can quantify agonist efficacy. Data should be normalized to baseline responses and fitted to sigmoidal concentration-response curves using software like Origin .

Q. How is this compound used to model obsessive-compulsive disorder (OCD) in rodents?

  • Answer : Chronic subcutaneous administration (0.75 mg/kg daily for 19 days) induces compulsive checking behavior in rats. Behavioral endpoints include repetitive object exploration and reduced exploratory diversity. Video tracking tools (e.g., EthoVision) and temporal pattern analysis (e.g., Theme software) quantify ritualistic behaviors .

Q. What are the standard dosing protocols for this compound in neurophysiological studies?

  • Answer : In vitro studies typically use 0.5–2 µM for D2 receptor modulation in neuronal cultures. For systemic effects in vivo, intraperitoneal doses range from 0.1–1 mg/kg. Vehicle controls (e.g., <0.05% DMSO) and counterbalanced dosing schedules are critical to minimize solvent artifacts .

Q. How can researchers measure this compound’s impact on dopamine synthesis and release?

  • Answer : High-performance liquid chromatography (HPLC) quantifies intracellular and extracellular dopamine levels in neuronal cultures. For real-time monitoring, GRABDA4.4 fluorescence sensors detect dopamine dynamics in genetically modified neurons. Both methods require double-blinded experimental designs to reduce bias .

Q. What behavioral tests are sensitive to this compound-induced changes in impulsivity?

  • Answer : The 5-choice serial reaction time task (5CSRTT) measures premature responses (impulsivity) in rats. This compound reduces premature responses at high doses (e.g., 0.1 mg/kg) but increases omissions; data transformations (e.g., arcsine square root) improve normality for linear mixed-effects models .

Advanced Research Questions

Q. How can contradictory findings on this compound’s effects in DBS-treated OCD models be reconciled?

  • Answer : Discrepancies in nucleus accumbens (NAc) DBS outcomes may arise from stimulation parameters (e.g., frequency, target subregion). Systematic comparisons of NAc core vs. shell modulation, paired with in vivo electrophysiology during compulsive behavior, are needed. Meta-analyses of dose-response relationships across studies can identify confounding variables .

Q. What protocols optimize this compound’s chronic administration for long-term neuroadaptive studies?

  • Answer : Subcutaneous injections (0.75 mg/kg for 19 days) in mice induce stable compulsive behaviors with symptom persistence post-treatment. Longitudinal monitoring via open-field tests and elevated plus mazes tracks anxiety-like phenotypes. Immunofluorescence for tyrosine hydroxylase (TH) validates dopaminergic pathway engagement .

Q. How does this compound modulate synaptic transmission in parvalbumin interneurons?

  • Answer : Whole-cell patch-clamp recordings in brain slices show that 2 µM this compound increases spontaneous inhibitory postsynaptic current (sIPSC) amplitude in parvalbumin interneurons without altering frequency. mIPSC analysis (with TTX) isolates postsynaptic D2 receptor effects. Kolmogorov-Smirnov tests compare cumulative amplitude distributions pre/post-treatment .

Q. What experimental designs address this compound’s dual regulation of dopamine synthesis and neuronal activity?

  • Answer : Combine HPLC (for dopamine quantification) with calcium imaging (e.g., GCaMP) in α-synuclein-overexpressing neurons. Pharmacological blockers (e.g., SCH23390 for D1 receptors) can isolate D2-specific effects. Multi-way ANOVA with Tukey’s HSD post hoc tests identifies interactions between pathways .

Q. How should researchers statistically model time-dependent behavioral changes in this compound-treated animals?

  • Answer : Repeated-measures ANOVA with log or square-root transformations corrects for non-normal distributions (e.g., compulsive checking counts). Allogit transformations normalize directional bias data. Linear mixed-effects models account for inter-individual variability in longitudinal studies .

Properties

IUPAC Name

(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSUPYGMFAPCFZ-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048229
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80373-22-4, 74196-92-2
Record name Quinpirole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80373-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinpirole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINPIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.